molecular formula C18H17N3O4 B2373144 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034459-85-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2373144
CAS No.: 2034459-85-1
M. Wt: 339.351
InChI Key: AXFXVXWBNKSLDF-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a unique chemical structure. This compound belongs to the class of organic molecules known as pyrrolo[2,3-c]pyridines, which are characterized by a fused pyrrole-pyridine ring system. The presence of benzo[d][1,3]dioxole and carboxamide groups adds to its structural complexity and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the initial preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the benzo[d][1,3]dioxole and carboxamide moieties through successive reaction steps. Reaction conditions often include the use of catalysts, solvents, and specific temperatures to drive the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. These methods may involve large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Transforming certain functional groups into their oxidized forms.

  • Reduction: : Reducing specific moieties to alter their oxidation state.

  • Substitution: : Replacing specific atoms or groups with other substituents.

Common Reagents and Conditions Used

Common reagents in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they typically involve controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms. Substitution reactions can introduce a variety of new functional groups, expanding the compound's chemical diversity.

Scientific Research Applications

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential applications in multiple fields:

  • Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: : Exploring its interaction with biological macromolecules and potential as a biochemical tool.

  • Medicine: : Evaluating its pharmacological properties and potential therapeutic uses.

  • Industry: : Assessing its utility in materials science and as a precursor to specialized industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets by binding to their active sites or altering their conformation. Pathways affected by this compound could include signal transduction cascades, metabolic processes, and gene

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-7-4-12-5-8-21(18(23)16(12)20)9-6-19-17(22)13-2-3-14-15(10-13)25-11-24-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXVXWBNKSLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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